molecular formula C9H22Cl2N2 B3095833 [(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride CAS No. 1269105-25-0

[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride

Cat. No. B3095833
CAS RN: 1269105-25-0
M. Wt: 229.19
InChI Key: IGTPHRKUKYCSMD-UHFFFAOYSA-N
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Description

“[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1269105-25-0 . It has a molecular weight of 229.19 and its IUPAC name is (1-tert-butyl-3-pyrrolidinyl)methanamine dihydrochloride . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride” is 1S/C9H20N2.2ClH/c1-9(2,3)11-5-4-8(6-10)7-11;;/h8H,4-7,10H2,1-3H3;2*1H . This indicates that the compound consists of a pyrrolidine ring substituted with a tert-butyl group and a methylamine group. The compound also contains two chloride ions, as indicated by the ‘2ClH’ in the formula.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 229.19 .

Scientific Research Applications

Asymmetric Synthesis

[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride plays a significant role in asymmetric synthesis, particularly in the creation of chiral compounds. For instance, Chung et al. (2005) described an efficient synthesis of N-tert-butyl disubstituted pyrrolidines, showcasing its use in the practical asymmetric synthesis of chiral pyrrolidine derivatives through nitrile anion cyclization strategy (Chung et al., 2005).

Structural Studies in Chemistry

Macías et al. (2018) explored the structural aspects of N-(pyrrol-2-yl)amines, including derivatives of [(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride, showcasing its relevance in structural chemistry, particularly in understanding molecular conformations and interactions (Macías et al., 2018).

Chemical Synthesis and Catalysis

The compound is instrumental in various chemical synthesis and catalysis processes. Zhang et al. (2009) developed an iodine–pyridine–tert-butylhydroperoxide catalytic system for the oxidation of primary amines to nitriles, indicating the potential of tert-butyl-based amines in green chemistry and catalysis (Zhang et al., 2009).

Organic Synthesis and Material Science

[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride is also a key player in organic synthesis and material science. For example, the preparation of various poly(pyridine–imide)s, as studied by Lu et al. (2014), illustrates its application in synthesizing high-performance polymers with specific properties like solubility and thermal stability (Lu et al., 2014).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical and medicinal chemistry, derivatives of [(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride are significant. Fleck et al. (2003) focused on synthesizing N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in antibiotic preparation, demonstrating the compound's role in developing novel therapeutic agents (Fleck et al., 2003).

properties

IUPAC Name

(1-tert-butylpyrrolidin-3-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-9(2,3)11-5-4-8(6-10)7-11;;/h8H,4-7,10H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTPHRKUKYCSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(C1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride
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[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride
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[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride
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[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride
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[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride
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Reactant of Route 6
[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride

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